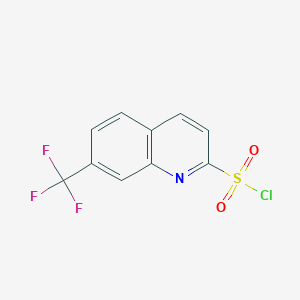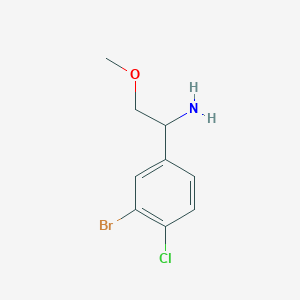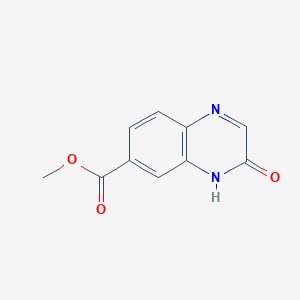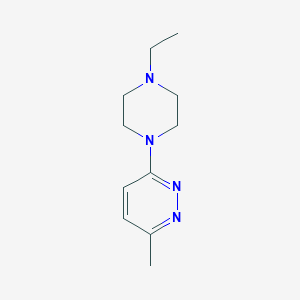![molecular formula C6H7N5 B13113639 3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine CAS No. 61139-84-2](/img/structure/B13113639.png)
3,4-Dimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. This compound is characterized by its fused triazole and triazine rings, which contribute to its unique chemical properties and potential applications in various fields. The presence of two methyl groups at the 3 and 4 positions of the triazole ring further enhances its chemical reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine typically involves the construction of the triazole and triazine rings through cyclization reactions. One common method involves the azo coupling of diazo compounds with CH-active two-carbon synthons, followed by cyclization to form the triazolotriazine structure . Another approach is the annulation of the azole fragment to the triazine ring, which can be achieved under various reaction conditions depending on the desired substituents .
Industrial Production Methods
Industrial production of 3,4-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3,4-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized triazolotriazine compounds.
科学的研究の応用
3,4-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine has several scientific research applications:
作用機序
The mechanism of action of 3,4-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . Additionally, its ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological effects .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar triazole ring but differs in the fused thiadiazine ring.
1,2,4-Triazolo[1,5-a][1,3,5]triazine: Another triazolotriazine compound with a different ring fusion pattern.
1,2,4-Triazolo[5,1-b][1,3,5]triazine: Similar in structure but with different substituents and ring fusion.
Uniqueness
3,4-Dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is unique due to the presence of two methyl groups at the 3 and 4 positions, which enhance its chemical stability and reactivity. This structural feature distinguishes it from other triazolotriazine compounds and contributes to its diverse applications in scientific research and industry.
特性
CAS番号 |
61139-84-2 |
|---|---|
分子式 |
C6H7N5 |
分子量 |
149.15 g/mol |
IUPAC名 |
3,4-dimethyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5/c1-4-5(2)11-6(10-9-4)7-3-8-11/h3H,1-2H3 |
InChIキー |
ATOSPHAWYJYPGM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C(=NC=N2)N=N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![6-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13113622.png)

![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)

![Benzyl ((1R,6R)-3-azabicyclo[4.1.0]heptan-1-yl)carbamate](/img/structure/B13113646.png)

